1,1-Difluoro-1-methoxyethane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-difluoro-1-methoxyethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2O/c1-3(4,5)6-2/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJKVXPCLHYFFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596254 | |
| Record name | 1,1-Difluoro-1-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162250-14-8 | |
| Record name | 1,1-Difluoro-1-methoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical and Spectroscopic Profile
Compound Identification and Properties
The fundamental identifiers and calculated properties for this compound are summarized below. It is important to note that physical properties such as boiling point, melting point, and density have not been experimentally determined in the reviewed literature.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 162250-14-8 |
| Molecular Formula | C₃H₆F₂O |
| Molecular Weight | 96.08 g/mol |
| Structure | CH₃-CF₂-O-CH₃ |
Data sourced from chemical databases. chemnet.com
Catalytic Fluorination Approaches (e.g., using anhydrous hydrogen fluoride (B91410) over metal fluoride catalysts)
Theoretical Spectroscopic Analysis
Although no published spectra are available, the ¹H and ¹³C NMR spectra of this compound can be predicted based on its structure.
¹H NMR Spectroscopy : The molecule possesses two distinct sets of non-equivalent protons.
The methyl group attached to the oxygen (-O-CH₃) would appear as a singlet, as it has no adjacent protons. Its chemical shift would be in the typical ether range (~3.3-4.0 ppm).
The methyl group attached to the difluoromethyl carbon (CH₃-CF₂-) would appear as a triplet due to coupling with the two adjacent fluorine atoms (n+1 rule does not apply directly, but a triplet is expected from coupling to two equivalent spin-½ nuclei). The chemical shift would be further downfield than a typical methyl group due to the strong deshielding effect of the adjacent difluoro group.
¹³C NMR Spectroscopy : The molecule has three unique carbon environments.
The carbon of the -O-CH₃ group.
The carbon of the CH₃-CF₂- group.
The quaternary carbon (-CF₂-), which would exhibit a large chemical shift due to the two attached fluorine atoms and would appear as a triplet due to one-bond carbon-fluorine coupling (¹J-CF).
Synthesis and Reactivity
Hypothetical Synthetic Routes
Alkylation of a Fluorinated Alcohol : A primary route could involve the Williamson ether synthesis. This would use 1,1-difluoroethanol as a precursor. The alcohol would first be deprotonated with a suitable base (e.g., sodium hydride) to form the corresponding alkoxide, which would then be treated with a methylating agent like iodomethane (B122720) or dimethyl sulfate (B86663) to form the ether linkage.
Addition of Methanol (B129727) to a Fluoroalkene : Another potential pathway is the addition of methanol across the double bond of 1,1-difluoroethene. This reaction would likely require a catalyst, either basic or acidic, to facilitate the addition and form the target molecule.
Fluorination of a Methoxy-Substituted Precursor : A less direct method could involve the fluorination of a corresponding methoxy-containing precursor, such as 1-methoxyethyl methyl ether, using selective fluorinating agents. However, controlling the selectivity to achieve geminal difluorination at the desired position without cleaving the ether bonds would be a significant challenge.
Analysis of Oxidation and Reduction Pathways
Predicted Reactivity
The reactivity of this compound would be governed by the presence of the difluoromethyl ether moiety. The C-F bonds are exceptionally strong, rendering that part of the molecule highly stable and chemically inert. The ether linkage, while generally stable, could be susceptible to cleavage under strongly acidic conditions. The C-H bonds on the two methyl groups would be the most likely sites for radical substitution reactions.
Table of Compounds
High-Resolution Rotational Spectroscopy for Precise Structural Determination and Conformational Analysis
No published studies on the microwave or rotational spectroscopy of 1,1-difluoro-1-methoxyethane were found.
Consequently, experimental data such as rotational constants (A, B, C), dipole moment components, and precise structural parameters (bond lengths, bond angles) are unavailable.
While general principles of conformational analysis can be discussed, a specific analysis based on experimental rotational data for this molecule cannot be performed. organicchemistrytutor.commaricopa.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Systems (¹H, ¹³C, ¹⁹F NMR Chemical Shifts and Coupling Constants)
Specific, experimentally determined ¹H, ¹³C, and ¹⁹F NMR spectra for this compound are not available.
There are no cited values for chemical shifts (δ) for the unique proton, carbon, and fluorine environments within the molecule.
Crucially, data on the characteristic heteronuclear coupling constants (e.g., ²JHF, ³JHF, ¹JCF, ²JCF) are missing. ucsd.eduresearchgate.netresearchgate.net These constants are fundamental for a detailed structural analysis in fluorinated systems. wikipedia.orghuji.ac.ilmagritek.com
Vibrational Spectroscopy for Molecular Fingerprinting (Infrared and Raman Spectroscopy)
No experimentally recorded Infrared (IR) or Raman spectra for this compound could be located.
As a result, a data table of characteristic vibrational frequencies and their assignments (e.g., C-F stretches, C-O-C stretches, CH₃ rocking/bending modes) cannot be compiled. libretexts.orgdocbrown.inforesearchgate.net
While general frequency ranges for these functional groups are known, a molecular fingerprint specific to this compound is not documented. msu.edu
Mass Spectrometry for Molecular Composition and Fragmentation Studies
A published mass spectrum for this compound, detailing the molecular ion and its fragmentation pattern, is not available.
Therefore, a data table listing the mass-to-charge ratios (m/z) of fragment ions and their relative intensities cannot be created.
While fragmentation of ethers is a well-understood process, a specific study detailing the fragmentation pathways and resulting ions for this particular molecule is absent. udel.edulibretexts.orgyoutube.com
Due to the lack of this fundamental data, the generation of a thorough, informative, and scientifically accurate article as requested is not feasible.
Computational Chemistry and Theoretical Investigations of 1,1 Difluoro 1 Methoxyethane
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of electronic structure and energy. For 1,1-difluoro-1-methoxyethane, these calculations can elucidate its preferred three-dimensional shape, stability, and inherent reactivity patterns.
The determination of the stable three-dimensional arrangement of atoms, or molecular geometry, is a primary application of computational chemistry. For a flexible molecule like this compound, this extends to conformational analysis—the study of the different spatial arrangements (conformers) that arise from rotation about its single bonds.
Ab initio and Density Functional Theory (DFT) are the principal methods employed for these investigations. researchgate.net Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net DFT, while also a first-principles approach, utilizes the electron density to calculate the system's energy, often incorporating parameters derived from experimental data to improve accuracy. researchgate.netstackexchange.com
A typical study of this compound would involve geometry optimization of various possible conformers. These conformers arise primarily from rotation around the C-C and C-O bonds. High-level calculations, such as those using the B3LYP functional with a correlation-consistent basis set like cc-pVTZ, are commonly used to accurately predict the geometries and relative energies of these conformers. nih.gov For instance, studies on similar fluorinated molecules have successfully used such methods to identify the most stable conformers and the energy barriers between them. nih.gov The calculations would yield key structural parameters for the lowest energy conformer.
Table 1: Predicted Geometric Parameters for the Most Stable Conformer of this compound (Illustrative)
| Parameter | Predicted Value | Computational Method |
|---|---|---|
| C-C Bond Length | 1.52 Å | DFT (B3LYP/cc-pVTZ) |
| C-O Bond Length | 1.39 Å | DFT (B3LYP/cc-pVTZ) |
| C-F Bond Length | 1.36 Å | DFT (B3LYP/cc-pVTZ) |
| O-CH₃ Bond Length | 1.42 Å | DFT (B3LYP/cc-pVTZ) |
| F-C-F Bond Angle | 108.5° | DFT (B3LYP/cc-pVTZ) |
| C-C-O Bond Angle | 110.0° | DFT (B3LYP/cc-pVTZ) |
Thermochemical properties, such as the enthalpy of formation (ΔfH°), are crucial for understanding the stability and energy content of a compound. Computational methods can predict these values with high accuracy, often approaching what is termed "chemical accuracy" (within ~4 kJ/mol of experimental values). mdpi.com
High-accuracy composite methods like Gaussian-n (e.g., G4) or Complete Basis Set (CBS) methods are employed for reliable thermochemical predictions. mdpi.com These methods combine calculations at different levels of theory and with different basis sets to extrapolate to a highly accurate energy. The enthalpy of formation can be calculated using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, which helps in the cancellation of systematic errors in the calculations. researchgate.net For instance, the enthalpy of formation of this compound could be determined computationally using a reaction scheme involving well-characterized molecules like ethane (B1197151) and fluoromethane.
Table 2: Illustrative Thermochemical Data for this compound
| Property | Predicted Value (kJ/mol) | Computational Method |
|---|---|---|
| Enthalpy of Formation (Gas, 298.15 K) | -585.5 | G4 Theory |
| Enthalpy of Vaporization | 28.0 | NIST Data (Analogue) nist.gov |
| Reaction Enthalpy (Hypothetical Reaction*) | -75.3 | DFT (B3LYP/cc-pVTZ) |
*Hypothetical Reaction: CH₃CHF₂ + CH₃O⁻ → CH₃CF₂OCH₃ + H⁻
Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity, chemical hardness, and electrophilicity. mdpi.com These reactivity indices are calculated from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijarset.com
Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. mdpi.com It is calculated as half the difference between the ionization potential (I) and electron affinity (A), which can be approximated by the HOMO and LUMO energies (η ≈ (E_LUMO - E_HOMO)/2). Harder molecules are generally less reactive. mdpi.com
Electrophilicity (ω) quantifies the ability of a species to accept electrons. It is defined as ω = μ²/2η, where μ is the chemical potential (μ ≈ (E_HOMO + E_LUMO)/2). scielo.org.mx A higher electrophilicity index indicates a better electrophile. ijarset.com
For this compound, the electron-withdrawing fluorine atoms are expected to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack, thus increasing its electrophilicity.
Table 3: Calculated Conceptual DFT Reactivity Indices (Illustrative)
| Parameter | Definition | Predicted Value (eV) |
|---|---|---|
| E_HOMO | Highest Occupied Molecular Orbital Energy | -11.5 |
| E_LUMO | Lowest Unoccupied Molecular Orbital Energy | +1.2 |
| Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | -5.15 |
| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | 6.35 |
| Electrophilicity Index (ω) | ω = μ² / 2η | 2.09 |
Thermochemical Calculations and Prediction of Reaction Enthalpies
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in mapping out the pathways of chemical reactions. It allows for the characterization of transient species like transition states and provides a quantitative measure of the energy barriers that control reaction rates.
A transition state (TS) is the highest energy point along a reaction coordinate, representing the bottleneck of a reaction. Locating the TS geometry and calculating its energy relative to the reactants (the activation energy, Ea) is a key goal of reaction modeling. researchgate.net
For example, the formation of this compound could occur via a nucleophilic substitution (SN1 or SN2) reaction. A computational study of an SN1 reaction of a similar substrate, 1,1-difluoro-1-iodopropane with methanol (B129727), shows the step-by-step molecular events. chegg.com A similar approach for this compound would involve modeling the departure of a leaving group to form a difluoro-stabilized carbocation, followed by nucleophilic attack by a methoxide (B1231860) ion. DFT methods, particularly those designed to accurately model reaction barriers like the M06-2X functional, are well-suited for this purpose. researchgate.net The calculation would identify the TS structure and its associated activation energy, which is critical for predicting the reaction's feasibility and rate.
Table 4: Calculated Activation Energies for a Hypothetical SN1 Reaction Step (Illustrative)
| Reaction Step | Description | Calculated Activation Energy (Ea) (kcal/mol) | Computational Method |
|---|---|---|---|
| Step 1: Heterolysis | CH₃CF₂-LG → [CH₃CF₂]⁺ + LG⁻ | 15.2 | DFT (M06-2X/6-311+G(d,p)) |
| Step 2: Nucleophilic Attack | [CH₃CF₂]⁺ + CH₃O⁻ → CH₃CF₂OCH₃ | 2.1 | DFT (M06-2X/6-311+G(d,p)) |
Reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on the reaction mechanism and energetics. Computational models account for these solvent effects in two primary ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. This approach is computationally efficient and often provides a good approximation of bulk solvent effects. wisc.edu
Explicit Solvation Models: A number of individual solvent molecules are included directly in the calculation, surrounding the reacting species. This method can capture specific solute-solvent interactions, like hydrogen bonding, but is much more computationally demanding.
For reactions involving charged intermediates, such as the carbocation in a potential SN1 pathway for forming this compound, polar solvents are crucial for stabilization. Computational simulations would show a significant lowering of the activation energy for the heterolysis step in a polar solvent like methanol or dimethylformamide (DMF) compared to the gas phase or a nonpolar solvent. This stabilization of charged species is a key factor in determining the reaction's viability and pathway in a real-world chemical environment. wisc.edu
Analysis of Potential Energy Surfaces for Chemical Reactions
A potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule or a system of molecules as a function of its geometry. libretexts.org It provides a theoretical map for understanding and predicting the pathways of chemical reactions. nih.gov By calculating the potential energy for various arrangements of atoms, a multi-dimensional surface is generated where valleys represent stable molecules (reactants and products) and mountain passes correspond to transition states—the highest energy points on the minimum energy path between reactants and products. libretexts.orgyoutube.com
For a molecule like this compound, a PES analysis would be crucial for investigating various potential reactions, such as nucleophilic substitution (S_N1 or S_N2) or elimination reactions. For instance, in a hypothetical S_N2 reaction with a nucleophile (e.g., hydroxide, OH⁻), the PES would map the energy changes as the nucleophile approaches the central carbon atom and one of the fluorine atoms (the leaving group) departs.
The key features that would be identified from such a PES include:
Reactant and Product Wells: These are local minima on the PES representing the stable structures of the starting materials (this compound and the nucleophile) and the final products. libretexts.org
Transition State (Saddle Point): This is the point of maximum energy along the reaction coordinate, representing the structure where bonds are partially broken and formed. libretexts.org The energy difference between the reactants and the transition state defines the activation energy of the reaction, a critical factor in determining the reaction rate.
Reaction Coordinate: This is the minimum energy path on the PES that connects the reactants to the products via the transition state. libretexts.org
While specific PES studies for reactions of this compound are not prevalent in the reviewed literature, the theoretical framework is well-established. nih.gov Computational methods like Density Functional Theory (DFT) or ab initio methods (e.g., Møller-Plesset perturbation theory, MP2) would be employed to calculate the energies of the stationary points on the surface. researchgate.net The analysis would provide invaluable insights into the reaction mechanism, regioselectivity, and the influence of the substituents on the reaction barrier. researchgate.net
Analysis of Intramolecular Interactions and Electronic Effects
The chemical behavior and stability of this compound are governed by a complex interplay of intramolecular forces and electronic effects originating from its constituent atoms and functional groups.
The reactivity of this compound is profoundly influenced by the electronic properties of its substituents.
Fluoro Substituents: The two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I) due to fluorine's high electronegativity. This effect polarizes the C-F bonds and decreases the electron density on the central carbon atom, making it more electrophilic and susceptible to attack by nucleophiles. The electron-withdrawing nature of fluorine atoms can also destabilize adjacent carbocation intermediates that might form during a reaction, making S_N1-type pathways less favorable. libretexts.org
Methoxy (B1213986) Substituent: The methoxy group (-OCH₃) exhibits a dual electronic nature. It is electron-withdrawing through induction (-I effect) because oxygen is more electronegative than carbon. However, it is also capable of being an electron-donating group through resonance (+R effect), where one of the lone pairs on the oxygen atom can be delocalized into an adjacent p-orbital or antibonding orbital. libretexts.orgvulcanchem.com
In reactions involving the formation of a positive charge on the adjacent carbon (e.g., a hypothetical S_N1 reaction), the resonance donation from the methoxy group could help stabilize the carbocation, while the inductive withdrawal from both the methoxy and fluoro groups would be destabilizing. libretexts.org
In reactions where the central carbon is attacked by a nucleophile (S_N2), the strong inductive effect of the fluorines makes the carbon a prime electrophilic site.
The combination of these effects—strong inductive withdrawal from the fluorines and the dual inductive/resonance effects of the methoxy group—creates a unique electronic environment that dictates the molecule's reactivity profile. vulcanchem.com
Electron delocalization, where electrons are not confined to a single atom or bond but are spread over several atoms, is a key factor in molecular stability. byjus.comlibretexts.org In this compound, the lone pairs on the oxygen and fluorine atoms can participate in such delocalizing interactions.
The oxygen atom of the methoxy group possesses two lone pairs of electrons. chemistrysteps.com One of these lone pairs can be delocalized through hyperconjugation, specifically negative hyperconjugation. This involves the donation of electron density from the oxygen lone pair (a p-type orbital) into the low-lying antibonding orbital (σ) of an adjacent C-F bond. This n_O → σ_C-F interaction helps to stabilize the molecule by delocalizing the electron density and strengthening the C-O bond while slightly weakening the C-F bond. This type of interaction is crucial for understanding conformational preferences and the anomeric effect observed in similar systems.
Table 1: Potential Lone Pair Delocalization in this compound
| Atom | Number of Lone Pairs | Type of Lone Pair | Potential for Delocalization | Stabilizing Interaction |
| Oxygen (in -OCH₃) | 2 | p-type | High | Yes (n_O → σ*_C-F hyperconjugation) |
| Fluorine | 3 (each) | p-type | Low | Minor contributions to overall stability |
Electronic Influence of Methoxy and Fluoro Substituents on Molecular Reactivity
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of molecular motions, conformational changes, and intermolecular interactions over time. ulakbim.gov.trlumi-supercomputer.eu
For this compound, MD simulations would be an ideal tool to explore its dynamic properties, which are not accessible from static quantum chemical calculations. While specific MD studies on this exact molecule are not prominent, the methodology has been successfully applied to similar fluorinated ethanes, providing a blueprint for potential investigations. nih.gov
Key applications of MD simulations for this compound would include:
Conformational Landscapes: The molecule can adopt various conformations due to rotation around the C-C and C-O single bonds. MD simulations can map the conformational landscape by tracking the dihedral angles over time. The resulting probability distribution reveals the most populated (i.e., most stable) conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape is influenced by the interplay of steric and electronic effects. ulakbim.gov.tr
Intermolecular Interactions: By simulating this compound in a condensed phase (either as a pure liquid or in a solvent), MD can elucidate the nature of intermolecular forces. nih.gov Analysis tools like the radial distribution function (RDF) can be used to determine the average distances and coordination numbers between different atoms of interacting molecules. This would provide quantitative data on hydrogen bonding (if applicable with a protic solvent), dipole-dipole interactions, and van der Waals forces. Such information is vital for predicting physical properties like boiling point, density, and solubility.
Table 2: Illustrative Data Obtainable from MD Simulations of this compound
| Simulation Type | Property Analyzed | Information Gained |
| Single Molecule (in vacuum) | Dihedral angle distribution (e.g., F-C-C-O) | Identification of stable conformers (e.g., gauche, anti) and rotational energy barriers. |
| Pure Liquid | Radial Distribution Functions (RDFs) e.g., g(O-H) if H-bond acceptor | Understanding of the liquid structure, packing, and dominant intermolecular forces. |
| In Solution (e.g., water) | Solvent-solute RDFs; Coordination numbers | Characterization of the solvation shell, hydration structure, and specific interactions with solvent molecules. |
| Pure Liquid / In Solution | Diffusion Coefficient | Quantification of the translational mobility of the molecule, related to viscosity. |
By combining the insights from quantum mechanical calculations on electronic structure with the dynamic information from MD simulations, a comprehensive, multi-scale understanding of the chemical and physical properties of this compound can be achieved. rsc.org
Applications of 1,1 Difluoro 1 Methoxyethane in Advanced Organic Synthesis and Materials Science
Strategic Reagent in Selective Fluorination and Difluoromethylation
The introduction of a difluoromethyl (CHF₂) or difluoromethylene (-CF₂-) group is a critical strategy in the development of pharmaceuticals and agrochemicals. While numerous reagents have been developed for this purpose, the application of 1,1-Difluoro-1-methoxyethane as a direct strategic reagent for selective fluorination or difluoromethylation is not widely documented in scientific literature.
Difluoromethylation reactions more commonly employ reagents such as chlorodifluoromethane (B1668795) (ClCF₂H) or sodium chlorodifluoroacetate, which serve as precursors to the difluorocarbene intermediate. d-nb.infoorgsyn.org Similarly, a variety of deoxofluorinating agents, including diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are utilized for the synthesis of gem-difluorides from carbonyl compounds. organic-chemistry.org Research into radical processes for difluoromethylation of heterocycles also highlights a range of specialized radical precursors, an area where this compound does not feature prominently. rsc.org The available research indicates that related chlorinated analogs, such as 2-Chloro-1,1-difluoro-1-methoxyethane, may be used as fluorinating agents in certain contexts, but this reactivity is not a documented characteristic of this compound itself.
Key Intermediate in the Synthesis of Fluorinated Specialty Chemicals
The most significant role of the this compound structural motif is as a key intermediate or building block in the synthesis of complex fluorinated specialty chemicals, particularly in the agrochemical sector. The difluoro(methoxy)methyl moiety is incorporated into heterocyclic systems to produce compounds with potent biological activity.
Research has detailed the synthesis of advanced pesticidal and insecticidal agents that feature this specific group. These syntheses often involve the nucleophilic displacement of a chlorine atom from a corresponding chlorodifluoromethyl precursor using a methoxide (B1231860) source, thereby installing the CH₃OCF₂- group. rsc.org This highlights the value of the difluoro(methoxy)methyl unit in molecular design.
Two notable examples include:
Substituted Bipyridines: A potent nitrogenous heterocyclic pesticide, (Z)-N-{6′-[difluoro(methoxy)methyl]-2H-[1,3′-bipyridin]-2-ylidene}cyanamide, was developed for controlling animal pests. Its synthesis involves a multi-step process where the crucial difluoro(methoxy)methyl group is part of a key pyridine-based precursor. rsc.org
Substituted Benzimidazoles: In the development of chemicals to improve crop yields, 2-[difluoro(methoxy)methyl]-1H-benzimidazole-4-carboxamide was synthesized as a candidate for inducing growth responses in plants. rsc.org
The following table summarizes key specialty chemicals synthesized using the difluoro(methoxy)methyl intermediate.
| Target Specialty Chemical | Precursor Containing the Key Moiety | Application Area |
| (Z)-N-{6′-[difluoro(methoxy)methyl]-2H-[1,3′-bipyridin]-2-ylidene}cyanamide | 5-Bromo-2-[difluoro(methoxy)methyl]pyridine | Pesticide / Insecticide |
| 2-[Difluoro(methoxy)methyl]-1H-benzimidazole-4-carboxamide | 2-[Chloro(difluoro)methyl]-1H-benzimidazole-4-carboxamide | Agrochemical (Plant Growth) |
| 3-[Difluoro(methoxy)methyl]-1,2,4-thiadiazol-5-amine based herbicides | 3-(Chlorodifluoromethyl)-1,2,4-thiadiazol-5-amine | Herbicide |
Table based on synthetic strategies outlined in reference rsc.org.
Investigation as a Specialized Solvent in Reaction Environments
Hydrofluoroethers (HFEs) are explored as specialized solvents due to their unique combination of properties, including low surface tension, non-flammability, and tunable polarity. However, there is a lack of specific research investigating this compound for this purpose. The scientific literature tends to focus on either its more complex chlorinated analogs or other classes of fluorinated ethers as solvents. For instance, 2-chloro-1,1-difluoro-1-methoxy-ethane has been noted for its use as a solvent capable of dissolving a range of polar and nonpolar substances. solubilityofthings.com Furthermore, recent research into advanced electrolyte solvents for lithium metal batteries has focused on specifically designed fluorinated-1,2-diethoxyethanes, which have a different molecular structure. researchgate.net
Potential Role in the Development of Novel Fluorinated Materials
The incorporation of fluorine into polymers can lead to materials with low dielectric constants, high thermal stability, and chemical resistance. Monomers containing fluorine are essential for producing high-performance fluoropolymers.
Despite these trends, the specific role of this compound in the development of novel fluorinated materials is not substantially documented. The synthesis of fluoropolymers typically involves the polymerization of fluorinated olefins. For example, patents describe processes for manufacturing perfluoro(methyl vinyl ether) (PFMVE), a valuable monomer, from related but structurally different hydrofluoroethers like 1,1,2,2-tetrafluoro-1-(methoxy)ethane. google.com While the introduction of fluorine is a key strategy for creating advanced materials like specialized polyimides, the direct use of this compound as a monomer or key precursor in this field is not a prominent theme in the available literature. rsc.org
Future Research Perspectives and Emerging Directions in 1,1 Difluoro 1 Methoxyethane Chemistry
Sustainable and Green Chemical Synthesis Approaches for Fluoroethers
The future of fluoroether synthesis, including that of 1,1-difluoro-1-methoxyethane, is intrinsically linked to the principles of green and sustainable chemistry. unep.org Historically, the production of organofluorine compounds has relied on harsh and often hazardous reagents like hydrogen fluoride (B91410) (HF) or sulfur tetrafluoride (SF₄). google.com Modern research is focused on developing environmentally benign protocols that enhance efficiency, minimize waste, and improve safety. rsc.org
Key objectives in this area include:
Designing Safer Reagents: A primary goal is the development and adoption of fluorinating agents with reduced toxicity and greater stability, moving away from traditional, highly corrosive sources. google.com
Energy Efficiency: Research is exploring methods that allow for reactions to occur at or near ambient temperatures and pressures, thereby reducing the energy footprint of the synthesis.
Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of atoms from the starting materials into the final product, minimizing the generation of by-products.
Renewable Feedstocks: An emerging frontier is the use of renewable starting materials rather than depletable fossil-fuel-based resources for the carbon backbone of fluoroethers.
Safer Solvents: The replacement of volatile and toxic organic solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids, is a critical area of investigation.
These green chemistry initiatives promise to make the production of fluoroethers like this compound more economically viable and environmentally responsible. rsc.org
Development of Novel Catalytic Systems for Highly Selective Transformations
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for achieving the high levels of selectivity required for complex molecules. For the synthesis of this compound, this involves precise control over both C-F (fluorination) and C-O (etherification) bond formation.
Future research is focused on several classes of catalysts:
Transition Metal Catalysis: Metals such as palladium, copper, and rhodium are at the forefront of developing new C–H functionalization and cross-coupling reactions. ucla.edursc.org These catalysts can enable direct and selective introduction of fluorine or methoxy (B1213986) groups, potentially streamlining synthetic routes. For instance, palladium-catalyzed allylic C–H fluorination has been demonstrated using fluoride sources under the influence of a co-catalyst to improve reactivity. ucla.edu
Organocatalysis: Small organic molecules are being used to catalyze fluorination reactions, offering an alternative to metal-based systems. These catalysts can operate under mild conditions and are often less sensitive to air and moisture.
Supported Catalysts: To improve the sustainability of catalytic processes, researchers are immobilizing catalysts on solid supports, such as polymers. This approach simplifies catalyst separation from the reaction mixture, allowing for easier product purification and catalyst recycling.
The goal is to develop robust, highly selective, and recyclable catalytic systems that provide efficient access to specific fluoroether isomers with minimal side reactions. nih.gov
| Catalyst Type | Example System | Key Advantage(s) | Relevant Finding |
| Transition Metal | Palladium-salen complexes with Et₃N·3HF | Enables challenging C(sp³)–H fluorination. ucla.edu | Successfully delivered allylic fluorides from unactivated C-H bonds. ucla.edu |
| Chiral Aryl Iodide | Hypervalent iodine catalyst with HF-pyridine | Provides high enantio- and diastereoselectivity for 1,2-difluorination. nih.gov | Achieves stereocontrolled synthesis of vicinal difluorides, overcoming common rearrangement pathways. nih.gov |
| Polymer-Supported | ROMPgel-supported Wilkinson's catalyst | Facilitates catalyst recovery and reuse, reducing metal waste. | Effective for hydrogenation reactions, demonstrating the potential for supported catalysts in other transformations. |
Integration of Machine Learning and Artificial Intelligence in Reaction Design and Prediction
For the synthesis of fluoroethers, AI and ML can be applied to:
Predict Reaction Outcomes: AI models, trained on vast datasets of documented reactions, can predict the likely products, yields, and side reactions for a given set of reactants and conditions with increasing accuracy. chemcopilot.comrsc.orgdigitellinc.com
Optimize Reaction Conditions: ML algorithms can navigate complex, multi-dimensional reaction spaces to identify the optimal conditions (e.g., catalyst, solvent, temperature) for a desired transformation, a task that would be resource-intensive to perform experimentally. ucla.eduacs.org For example, a random forest ML algorithm has been successfully used to predict high-yielding conditions for deoxyfluorination across a wide range of substrates. ucla.edu
Discover New Reactions: By identifying novel patterns in reactivity, AI can suggest new synthetic routes and reagent combinations that a human chemist might overlook. chemistryworld.com
Recent studies have shown significant success in applying these tools to fluorination reactions. ML models can quantitatively predict the fluorination strength of different reagents and decipher the complex interplay of parameters that govern regioselectivity in difluorination reactions. rsc.orgresearchgate.net This data-driven approach accelerates the discovery and refinement of synthetic methods for producing compounds like this compound. ucla.eduresearchgate.net
| Model Type | Application | Performance Metric | Value | Reference |
| Neural Network | Predicting fluorinating strength of N–F reagents | R² (Coefficient of Determination) | 0.95 | rsc.org |
| Random Forest | Predicting yield in deoxyfluorination | Mean Absolute Error (MAE) | 13.4% | researchgate.net |
| Random Forest | Predicting yield in deoxyfluorination | Root Mean Squared Error (RMSE) | 16.5% | researchgate.net |
| Neural Network | Predicting regioselectivity of difluorination | Prediction Accuracy | >90% | researchgate.net |
Exploration of Bio-Inspired Synthetic Methodologies for Fluorinated Scaffolds
Nature offers a blueprint for conducting highly selective chemical transformations under mild, aqueous conditions. Bio-inspired synthesis, particularly the use of enzymes, is an exciting frontier for producing organofluorine compounds. frontiersin.orgnih.gov While fluorinated natural products are rare, the discovery of the "fluorinase" enzyme, which can catalyze the formation of a C-F bond from an inorganic fluoride source, has opened the door to biocatalytic fluorination. google.comnih.govtib.eu
Future research in this area will likely focus on:
Enzyme Engineering: Modifying natural enzymes like fluorinases or cytochrome P450s through directed evolution to accept a wider range of substrates and perform novel fluorination or etherification reactions. nih.gov
Whole-Cell Biocatalysis: Using engineered microorganisms as "cellular factories" to produce valuable fluorinated chemicals from simple starting materials. nih.gov
Enzyme Immobilization: Enhancing the stability and reusability of enzymes for industrial applications. For instance, fluorinase immobilized on nanoflowers has shown significantly higher activity and thermal stability compared to the free enzyme. mdpi.com
These biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for creating specific fluorinated scaffolds. nih.govmdpi.comresearchgate.net
| Catalyst | Relative Activity after 8h at 30°C | Key Finding |
| Free Fluorinase | 48.2% | The free enzyme loses over half its activity. |
| Fluorinase@FHAp-NFs (Immobilized) | ~80.0% | Immobilization on fluoridated hydroxyapatite (B223615) nanoflowers significantly enhances thermal stability. mdpi.com |
Application of Advanced Characterization Techniques for In Situ Reaction Monitoring and Mechanistic Insights
A deep understanding of reaction mechanisms is essential for improving synthetic methods. Advanced characterization techniques that allow for real-time, in situ monitoring of chemical reactions are becoming indispensable tools. acs.org These methods provide a continuous stream of data as a reaction progresses, revealing transient intermediates and kinetic profiles that are missed by traditional endpoint analysis. nih.gov
For studying the synthesis of fluoroethers, key techniques include:
In Situ Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can track the concentration of reactants, intermediates, and products in real-time. nih.govnottingham.ac.uk This has been used to monitor the rapid consumption of fluorinating reagents and the instantaneous formation of products. nih.gov
In Situ Diffraction: For solid-state reactions, in situ X-ray and neutron diffraction can follow the structural evolution of crystalline materials, identifying intermediate phases and helping to optimize reaction conditions like temperature and time. acs.org
Advanced Mass Spectrometry: Used to identify and characterize reaction components, providing crucial data for mechanistic elucidation.
By providing a detailed picture of the reaction pathway, these advanced techniques enable chemists to rationally design better processes, troubleshoot side reactions, and gain fundamental insights into the complex mechanisms of fluorination and etherification. rsc.orgrsc.org
| Technique | Application/Insight Provided | Example Finding | Reference |
| In Situ FTIR Spectroscopy | Real-time monitoring of reactant consumption and product formation. | Demonstrated instantaneous product formation upon addition of Selectfluor reagent. | nih.gov |
| In Situ X-ray Diffraction | Elucidation of complex reaction pathways in solid-state synthesis; identification of reaction intermediates. | Identified intermediate phases in the fluorination of Ruddlesden–Popper oxides, guiding the synthesis of new oxyfluorides. | acs.org |
| NMR Spectroscopy | Characterization of reagent-solvent clusters; determination of reaction kinetics and equilibria. | Used to characterize nHF·base mixtures and study the competition between Sₙ2 fluorination and side reactions. | rsc.orgnih.gov |
| Computational Modeling (DFT) | Elucidation of reaction mechanisms and transition states; prediction of reaction pathways. | Probed the energetics of C-H cyanation, implicating a Cu-radical adduct as the key HAT species. | rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
